4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride
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Overview
Description
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a difluorophenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(2,4-Difluorophenyl)-1,3-oxazol-2-amine
- 4-(3,4-Difluorophenyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Comparison: 4-(3,4-Difluorophenyl)-1,3-oxazol-2-amine hydrochloride is unique due to the presence of the difluorophenyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-oxazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O.ClH/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSQEOKLUWTMFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC(=N2)N)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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